

Pseudopalmatine: A Technical Guide to its Chemical Identity, Analysis, and Bioactivity

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Compound of Interest

Compound Name: **Pseudopalmatine**

Cat. No.: **B026749**

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This guide provides a comprehensive technical overview of **Pseudopalmatine**, a protoberberine alkaloid of significant interest to the scientific community. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical identifiers, analytical methodologies, and the mechanistic basis of its biological activity, with a focus on its role as an acetylcholinesterase inhibitor.

Introduction to Pseudopalmatine

Pseudopalmatine is a quaternary isoquinoline alkaloid belonging to the protoberberine class. It is a natural metabolite found in various plant species, including those from the *Tinospora*, *Penianthus*, and *Duguetia* genera^[1]. Like other protoberberine alkaloids such as berberine and palmatine, **Pseudopalmatine** features a tetracyclic ring system with a positively charged nitrogen atom, a structural characteristic that is crucial for its biological interactions. Its discovery and subsequent investigation have highlighted its potential in pharmacology, particularly for its antiplasmodial and enzyme inhibitory activities^[2]. This guide serves as a foundational resource for scientists working with or exploring the potential of this compound.

Chemical and Physical Identification

Accurate identification is the cornerstone of any chemical research. **Pseudopalmatine** is defined by a specific set of identifiers and physical properties that ensure its unambiguous recognition in experimental and regulatory contexts. The primary CAS number for **Pseudopalmatine** is 19716-66-6^{[1][2][3][4]}.

A summary of its key chemical identifiers and properties is presented below.

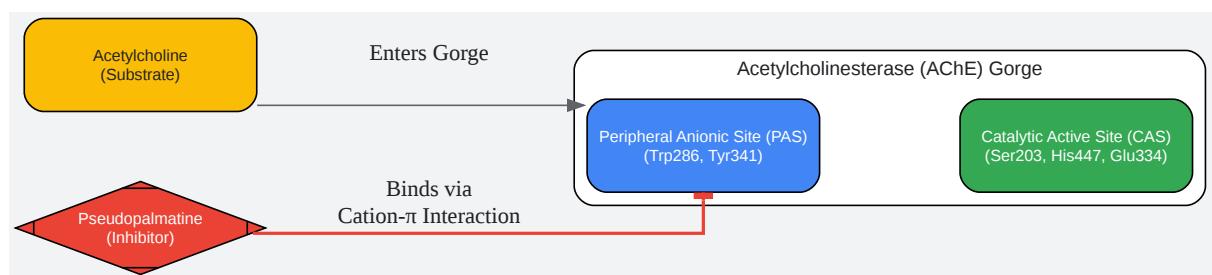
Identifier Type	Value	Source
CAS Number	19716-66-6	[1] [3] [4]
Molecular Formula	C ₂₁ H ₂₂ NO ₄ ⁺	[1] [5]
Molecular Weight	352.4 g/mol	[1] [2] [3]
IUPAC Name	2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium	[1] [3]
Canonical SMILES	COC1=C(C=C2C(=C1)CC[N+](=O)[O-])C=C(C=C(C=C2C=C3)OC)OC	[1] [3]
InChI	InChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1	[1] [3]
InChIKey	CLFBXKHKECKSQM-UHFFFAOYSA-N	[1]
PubChem CID	644002	[1]
ChEBI ID	CHEBI:70647	[1]
Appearance	Yellow powder	[2]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2]

Biological Activity and Mechanism of Action

Pseudopalmatine has demonstrated notable biological activities, with its anti-acetylcholinesterase (AChE) and antiplasmodial effects being of particular interest[\[2\]](#). The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter

acetylcholine, is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease.

The mechanism of AChE inhibition by protoberberine alkaloids is well-documented. These compounds act as competitive inhibitors, binding to the active site gorge of the enzyme. The quaternary nitrogen of the alkaloid is critical for this interaction, as it engages in a cation- π interaction with the indole ring of a key tryptophan residue (Trp286 in *Electrophorus electricus* AChE) located at the peripheral anionic site (PAS) of the gorge. This binding event blocks the entry of the natural substrate, acetylcholine, into the catalytic active site (CAS), thereby inhibiting enzyme function[2][3]. The planar, aromatic structure of the tetracyclic ring system further stabilizes this interaction through π - π stacking with other aromatic residues, such as Tyr341[3].



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Caption: Mechanism of **Pseudopalmatine**'s competitive inhibition of Acetylcholinesterase (AChE).

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the extraction, analysis, and bioactivity assessment of **Pseudopalmatine**. These protocols are designed to be self-validating through the inclusion of standards, controls, and clear evaluation criteria.

Extraction and Isolation from Plant Material

This protocol outlines a general procedure for the extraction and isolation of protoberberine alkaloids from dried plant material, adapted from methods used for *Tinospora* and *Berberis* species[4][6][7].

Rationale: The initial Soxhlet extraction with methanol efficiently extracts a broad range of polar to semi-polar compounds, including alkaloids. The subsequent acid-base partitioning is a classic and effective technique to selectively separate basic alkaloids from neutral and acidic compounds. Finally, column chromatography provides the means for separating individual alkaloids based on their differential adsorption to the stationary phase.

Materials:

- Dried and powdered plant material (e.g., stems of *Tinospora sinensis*)
- Methanol (HPLC grade)
- Petroleum ether
- 5% Acetic acid (or 2% Sulfuric acid)
- Ammonium hydroxide solution (or Sodium hydroxide)
- Chloroform or Dichloromethane
- Silica gel for column chromatography (70-230 mesh)
- Soxhlet apparatus, Rotary evaporator, pH meter, Separatory funnel, Chromatography column

Procedure:

- **Defatting:** Place 100 g of powdered plant material into the thimble of a Soxhlet apparatus and extract with petroleum ether for 10-12 hours to remove lipids and non-polar constituents[6]. Discard the petroleum ether extract.
- **Alkaloid Extraction:** Air-dry the defatted plant material (the marc). Repack the thimble and extract with methanol for 16-24 hours in the Soxhlet apparatus[4][6].

- Concentration: Concentrate the methanolic extract to dryness under reduced pressure using a rotary evaporator.
- Acid-Base Partitioning:
 - Dissolve the dried extract in 200 mL of 5% acetic acid. Filter the solution to remove any insoluble material.
 - Transfer the acidic aqueous solution to a separatory funnel and wash with chloroform (3 x 100 mL) to remove neutral compounds. Discard the chloroform layer.
 - Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide solution. The alkaloids will precipitate.
 - Extract the alkaline solution with chloroform or dichloromethane (4 x 100 mL). Combine the organic layers.
- Purification:
 - Dry the combined organic extract over anhydrous sodium sulfate and concentrate to dryness. This yields the crude alkaloid fraction.
 - Prepare a silica gel column using a chloroform slurry.
 - Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.
 - Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 v/v Chloroform:Methanol).
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) using appropriate standards.
 - Combine fractions containing the compound of interest (**Pseudopalmatine**) and concentrate to yield the purified product.

HPLC-PDA Method for Quantification

This protocol describes a validated Reverse-Phase HPLC method for the analysis and quantification of protoberberine alkaloids, including **Pseudopalmatine** and its isomers like Palmatine[8][9].

Rationale: A C18 column is used to separate compounds based on their hydrophobicity. The acidic mobile phase (containing formic or phosphoric acid) ensures that the alkaloids, which are bases, are protonated. This leads to sharp, symmetrical peaks and reproducible retention times. Gradient elution is employed to effectively separate multiple alkaloids with differing polarities within a single run.

Materials:

- HPLC system with a Photodiode Array (PDA) detector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Phosphoric acid
- **Pseudopalmatine** reference standard
- 0.22 µm syringe filters

Procedure:

- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Degas both solvents before use.
- **Standard Preparation:** Prepare a stock solution of **Pseudopalmatine** reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50

µg/mL) by diluting the stock solution.

- Sample Preparation: Dissolve the purified extract or sample in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 25-30 °C
 - PDA Detection: Monitor at 265 nm and 345 nm, collecting spectra from 200-400 nm.
 - Gradient Elution: A typical gradient might be:
 - 0-5 min: 10% B
 - 5-35 min: Linear gradient from 10% to 50% B
 - 35-40 min: Hold at 50% B
 - 40-45 min: Return to 10% B and equilibrate for 5-10 min.
- Analysis:
 - Inject the calibration standards to construct a calibration curve (Peak Area vs. Concentration).
 - Inject the sample solution.
 - Identify the **Pseudopalmatine** peak in the sample by comparing its retention time and UV spectrum with the reference standard.
 - Quantify the amount of **Pseudopalmatine** in the sample using the regression equation from the calibration curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the well-established Ellman's method to determine the *in vitro* AChE inhibitory activity of **Pseudopalmatine**[\[10\]](#)[\[11\]](#).

Rationale: This colorimetric assay is based on the enzymatic reaction where AChE hydrolyzes the substrate acetylthiocholine (ATCl) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.

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